2-(2-Bromo-4-chlorophenoxy)benzaldehyde
Description
Contextual Significance of Substituted Benzaldehydes and Diaryl Ethers in Organic Synthesis
Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile precursors for a vast array of more complex molecules. The aldehyde functional group is highly reactive and participates in a multitude of chemical transformations, including nucleophilic addition, condensation reactions, and oxidations. google.com The presence of substituents on the benzene (B151609) ring further modulates the reactivity of the aldehyde group and introduces additional functionalities, making substituted benzaldehydes valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. bldpharm.com The specific nature and position of these substituents can influence the electronic properties and steric environment of the molecule, thereby directing the course of chemical reactions. rsc.org
Diaryl ethers, characterized by an oxygen atom connecting two aromatic rings, constitute another significant class of organic compounds. This structural motif is found in numerous natural products and synthetic molecules with important biological activities, including antibacterial, antiviral, and anticancer properties. fluorochem.co.ukevitachem.com The ether linkage imparts a degree of conformational flexibility, while the aromatic rings can be functionalized to fine-tune the molecule's properties. The synthesis of diaryl ethers, often accomplished through methods like the Ullmann condensation, is a key area of research in organic chemistry. orgsyn.orgguidechem.com
Research Landscape and Knowledge Gaps Pertaining to 2-(2-Bromo-4-chlorophenoxy)benzaldehyde
Aims and Scope of Comprehensive Chemical Investigation for this compound
The primary aim of this article is to synthesize the available information and provide a comprehensive chemical profile of this compound. This investigation will be conducted within the strict confines of the specified outline, focusing solely on the chemical nature of the compound. The scope of this investigation includes:
A detailed description of the compound's properties based on available data.
A proposed synthetic route for its preparation, drawing upon established methods for diaryl ether synthesis.
A thorough characterization of the compound using spectroscopic techniques, including an analysis of its infrared spectrum and predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of closely related structures.
This investigation seeks to consolidate the current understanding of this compound and to highlight areas where further experimental work is needed to fill the existing knowledge gaps.
Comprehensive Chemical Investigation
Properties of this compound
The fundamental properties of this compound are summarized in the table below. This information is compiled from various chemical supplier databases.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈BrClO₂ | wikipedia.orgchemicalbook.commasterorganicchemistry.com |
| Molecular Weight | 311.56 g/mol | wikipedia.orgchemicalbook.com |
| CAS Number | 1021242-85-2 | wikipedia.org |
| Appearance | Inferred to be a solid at room temperature | N/A |
Synthesis of this compound
This reaction would involve the coupling of a substituted phenol (B47542) and an aryl halide in the presence of a copper catalyst and a base. For the synthesis of this compound, the likely precursors would be 2-hydroxybenzaldehyde (salicylaldehyde) and 2,4-dichlorobromobenzene or, more likely, 2-bromo-4-chlorophenol (B154644) and 2-chlorobenzaldehyde (B119727) or 2-bromobenzaldehyde .
A potential synthetic approach is the Ullmann condensation between 2-bromobenzaldehyde and 2-bromo-4-chlorophenol . This reaction is typically carried out at elevated temperatures in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), with a copper catalyst (e.g., CuI, Cu₂O, or copper powder) and a base (e.g., K₂CO₃ or Cs₂CO₃).
Proposed Reaction Scheme:
The electron-withdrawing nature of the aldehyde group on one of the aromatic rings and the halogen substituents may influence the reaction conditions required for efficient coupling.
Spectroscopic Characterization
A detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.
Infrared (IR) Spectroscopy:
A study by Parlak and Ramasami provides a thorough investigation of the experimental and theoretical infrared spectrum of 2-bromo-4-chlorobenzaldehyde (B1282380). hmdb.cachemicalbook.comchemicalbook.comresearchgate.net Based on this and general principles of IR spectroscopy, the IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3100-3000 |
| C=O (aldehyde) | 1710-1685 |
| C=C (aromatic) | 1600-1450 |
| C-O-C (ether) | 1260-1000 (asymmetric and symmetric stretching) |
| C-Br | 680-515 |
| C-Cl | 830-560 |
The exact position of the carbonyl (C=O) stretching vibration will be sensitive to the electronic effects of the phenoxy substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Although experimental NMR data for this compound are not available in the searched literature, predictions for the ¹H and ¹³C NMR spectra can be made based on the analysis of structurally similar compounds. rsc.orghmdb.cachemicalbook.comchemicalbook.com
¹H NMR: The spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 6.5-8.0 ppm). The aldehyde proton should appear as a distinct singlet at a downfield chemical shift (typically δ 9.5-10.5 ppm). The integration of the signals would correspond to the number of protons in each environment.
¹³C NMR: The spectrum will display signals for all 13 carbon atoms in the molecule. The aldehyde carbonyl carbon will be the most downfield signal (typically δ 190-200 ppm). The aromatic carbons will resonate in the range of δ 110-160 ppm, with the carbons attached to the electronegative oxygen, bromine, and chlorine atoms showing characteristic shifts.
Mass Spectrometry (MS):
The mass spectrum of this compound would provide crucial information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be expected at m/z 311.56. Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed for the molecular ion and any fragment ions containing these halogens. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, leading to M⁺ and M+2 peaks of nearly equal intensity. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio, which would further complicate the isotopic pattern.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO2/c14-11-7-10(15)5-6-13(11)17-12-4-2-1-3-9(12)8-16/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXUQKAAEROIFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Bromo 4 Chlorophenoxy Benzaldehyde
Retrosynthetic Analysis of the 2-(2-Bromo-4-chlorophenoxy)benzaldehyde Scaffold
A retrosynthetic analysis of the target molecule identifies the central diaryl ether C-O bond as the primary site for disconnection. This bond can be broken in two logical ways, leading to two potential synthetic pathways.
Disconnection A: This approach involves the disconnection of the bond between the phenoxy oxygen and the benzaldehyde (B42025) ring. This pathway suggests a reaction between a 2-halobenzaldehyde derivative and 2-bromo-4-chlorophenol (B154644). The halide on the benzaldehyde would act as a leaving group in a nucleophilic substitution reaction.
Disconnection B: Alternatively, the bond between the oxygen and the bromo-chloro-substituted ring can be disconnected. This strategy points to a reaction between a 2-hydroxyphenoxy derivative (a salicylaldehyde (B1680747) derivative) and a di-halogenated benzene (B151609), specifically 1,2-dibromo-4-chlorobenzene (B1583115) or a similar reactive species.
Both pathways converge on the necessity of preparing halogenated benzaldehyde and phenol (B47542) precursors and then coupling them via a C-O bond-forming reaction. The choice between these pathways in a practical synthesis would depend on the relative reactivity of the precursors and the efficiency of the chosen coupling method. For the purpose of this discussion, the synthesis will be considered primarily from the perspective of coupling a halogenated benzaldehyde with a halogenated phenol.
Precursor Synthesis and Functional Group Transformations
The successful synthesis of the target compound is contingent upon the efficient preparation of its constituent aromatic precursors.
The precursor, 2-bromo-4-chlorobenzaldehyde (B1282380), is a key building block. sigmaaldrich.comnih.gov Its synthesis can be approached through several established organic transformations. A common method involves the direct halogenation of a substituted benzaldehyde. For instance, the bromination of 4-chlorobenzaldehyde (B46862) can be achieved using a suitable brominating agent in the presence of an acid catalyst. The directing effects of the chloro and aldehyde groups will influence the position of the incoming bromo substituent.
Another versatile method is the Sandmeyer reaction, starting from a corresponding aniline. For example, 2-amino-4-chlorobenzaldehyde (B1279505) could be diazotized with sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with a copper(I) bromide solution to introduce the bromo group at the desired position. A similar approach starting with 2-bromo-4-methylaniline (B145976) to produce 2-bromo-4-methylbenzaldehyde (B1335389) has been documented, showcasing the utility of this pathway. orgsyn.org
A summary of the physical properties for a key benzaldehyde precursor is provided below.
| Property | Value |
| Compound Name | 2-Bromo-4-chlorobenzaldehyde |
| CAS Number | 84459-33-6 |
| Molecular Formula | C₇H₄BrClO |
| Molecular Weight | 219.46 g/mol |
| Physical Form | Solid |
| Melting Point | 68-73 °C |
Data sourced from Sigma-Aldrich and PubChem. sigmaaldrich.comnih.gov
The synthesis of halogenated phenols, such as 2-bromo-4-chlorophenol, can be accomplished through the direct halogenation of phenol or a mono-halogenated phenol. google.com For example, the chlorination of 2-bromophenol (B46759) or the bromination of 4-chlorophenol (B41353) using elemental halogens (Cl₂ or Br₂) in the presence of a Lewis acid catalyst like AlCl₃ or FeCl₃ is a standard procedure. The reaction conditions, including temperature and solvent, must be carefully controlled to achieve the desired regioselectivity and avoid the formation of over-halogenated byproducts. google.com
Alternatively, milder methods have been developed for converting phenols into aryl halides, often proceeding through intermediate species like boronate esters to enhance control and functional group tolerance. organic-chemistry.org
C-O Bond Formation Strategies for Diarylether Linkage
The formation of the diaryl ether bond is the cornerstone of this synthesis. Two primary strategies are widely employed: Nucleophilic Aromatic Substitution (SₙAr) and transition-metal-catalyzed coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr) is a powerful method for forming C-O bonds, particularly when one of the aromatic rings is activated by electron-withdrawing groups (EWGs) at the ortho or para positions relative to the leaving group. nih.govacs.org In the context of synthesizing this compound, an SₙAr reaction would typically involve the reaction of a phenoxide nucleophile with an electrophilic aryl halide.
For this specific target molecule, a plausible SₙAr pathway would involve the reaction of the sodium or potassium salt of 2-bromophenol with 4-chloro-2-fluorobenzaldehyde. The fluorine atom would serve as the leaving group, activated by the ortho-aldehyde group. The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF. rsc.org The efficiency of SₙAr reactions is highly dependent on the electronic properties of the substrates. rsc.orgacs.org While the aldehyde group provides activation, the presence of halogens (bromo and chloro) also influences the ring's electrophilicity.
The Ullmann condensation is a classic and widely used method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction between an aryl halide and a phenol. synarchive.comwikipedia.org The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper powder in polar, high-boiling solvents like DMF or nitrobenzene (B124822). wikipedia.org
To synthesize this compound, this reaction could involve coupling 2-bromo-4-chlorophenol with 2-chlorobenzaldehyde (B119727) in the presence of a base (like potassium carbonate or cesium carbonate) and a copper catalyst.
Modern modifications of the Ullmann reaction have led to significantly milder and more efficient protocols. These improved methods often use catalytic amounts of soluble copper(I) salts (e.g., CuI or Cu₂O) in combination with ligands such as diamines, amino acids, or salicylaldoxime. organic-chemistry.org These ligands accelerate the reaction, allowing it to proceed at lower temperatures and with greater functional group tolerance, making it a more versatile and attractive option for complex molecules. organic-chemistry.orgtandfonline.com
Optimization of Reaction Conditions and Efficiency
The successful synthesis of this compound hinges on the careful tuning of various reaction parameters. These include the choice of solvent, temperature, pressure, and the catalytic system employed.
The solvent plays a pivotal role in C-O cross-coupling reactions, influencing reactant solubility, reaction rates, and product selectivity. Traditional Ullmann reactions often necessitate high-boiling polar aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or nitrobenzene to achieve the requisite high temperatures for the reaction to proceed. organic-chemistry.org The polarity of the solvent can control the equilibrium between the neutral and ionic forms of the copper catalyst, with polar solvents favoring the ionic species that are often more reactive. mdpi.com
In modern palladium-catalyzed couplings, a range of solvents have been explored. While common solvents like toluene, dioxane, and tetrahydrofuran (B95107) (THF) are frequently used, research has shown that the choice of solvent can significantly impact yield. researchgate.netmdpi.com For instance, in some palladium-catalyzed carbonylative couplings, limonene (B3431351) and p-cymene (B1678584) have been identified as effective renewable solvent alternatives. nsf.gov The use of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) has also been investigated and shown to be superior in certain cross-coupling reactions in terms of safety and environmental impact. mdpi.comnsf.gov
Table 1: Representative Solvent Effects on Diaryl Ether Synthesis Yield
| Solvent | Typical Yield (%) | Notes |
| Toluene | 60-80 | Commonly used, good for a range of substrates. |
| 1,4-Dioxane | 70-90 | Often provides excellent yields in Pd-catalyzed couplings. mdpi.com |
| Dimethylformamide (DMF) | 50-85 | Classic solvent for Ullmann reactions, high boiling point. organic-chemistry.org |
| N-Methylpyrrolidone (NMP) | 55-90 | Similar to DMF, effective at high temperatures. organic-chemistry.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | 75-95 | A greener alternative, can lead to high yields. nsf.gov |
| Cyclopentyl methyl ether (CPME) | 70-90 | Another sustainable solvent with good performance. mdpi.com |
Note: The yields presented are representative for the synthesis of substituted diaryl ethers and are meant to be illustrative. Actual yields for the synthesis of this compound may vary.
Temperature is a critical factor in overcoming the activation energy of C-O bond formation. Classical Ullmann condensations are notorious for requiring high temperatures, often exceeding 200°C, which can limit the functional group tolerance of the reaction. organic-chemistry.org Modern catalytic systems, however, have been developed to operate under milder conditions. For instance, certain palladium-catalyzed reactions for diaryl ether synthesis can proceed at temperatures ranging from 60°C to 110°C. nih.gov
The optimization of temperature is a balancing act; higher temperatures can increase the reaction rate but may also lead to side reactions and decomposition of the product or catalyst. Lowering the reaction temperature is a key goal in process optimization to improve energy efficiency and substrate scope.
Pressure is generally not a primary parameter for optimization in these liquid-phase reactions unless volatile reactants or solvents are used, or in specific cases like carbonylative couplings where carbon monoxide pressure is controlled.
The following table provides a general overview of the temperature ranges used in analogous diaryl ether syntheses.
Table 2: Representative Temperature Parameters in Diaryl Ether Synthesis
| Reaction Type | Typical Temperature Range (°C) | Notes |
| Classical Ullmann | 150 - 220 | High temperatures are often required. organic-chemistry.org |
| Modern Copper-Catalyzed | 80 - 140 | Ligand-assisted reactions allow for milder conditions. |
| Palladium-Catalyzed | 60 - 120 | Generally milder than Ullmann reactions. nih.gov |
Note: These temperature ranges are indicative of those used for the synthesis of substituted diaryl ethers. The optimal temperature for the synthesis of this compound would need to be determined experimentally.
The choice of catalyst is paramount in modern C-O cross-coupling reactions. For palladium-catalyzed syntheses, the combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand is crucial. The ligand, typically a phosphine (B1218219) or an N-heterocyclic carbene (NHC), plays a key role in stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich ligands have been shown to be particularly effective in promoting the C-O bond formation. organic-chemistry.orgorganic-chemistry.org
In copper-catalyzed Ullmann-type reactions, the form of copper can range from copper powder in classical methods to copper(I) salts like CuI or Cu₂O in more contemporary protocols. The addition of ligands, such as diamines or amino acids, can significantly accelerate the reaction and allow for lower reaction temperatures. nih.gov
Catalyst loading, expressed as mol%, is another critical parameter to optimize. High catalyst loading increases costs, while very low loading may lead to incomplete reactions or slow reaction times. Typical catalyst loadings for palladium-catalyzed reactions range from 0.5 to 5 mol%. organic-chemistry.org
The table below summarizes typical catalyst systems and loadings for similar diaryl ether syntheses.
Table 3: Representative Catalyst Systems and Loadings for Diaryl Ether Synthesis
| Catalyst System | Typical Loading (mol %) | Reaction Type |
| Pd(OAc)₂ / Phosphine Ligand | 1 - 5 | Palladium-catalyzed |
| Pd₂(dba)₃ / Phosphine Ligand | 0.5 - 2 | Palladium-catalyzed |
| Pd-NHC Complex | 1 - 3 | Palladium-catalyzed |
| CuI / Ligand | 5 - 10 | Copper-catalyzed |
| Cu₂O / Ligand | 5 - 10 | Copper-catalyzed |
Note: The catalyst systems and loadings are representative for the synthesis of substituted diaryl ethers. The optimal system for producing this compound would require experimental screening.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals, including diaryl ethers.
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms of the reactants are incorporated into the final product. Addition reactions are a prime example of 100% atom economy.
In the synthesis of this compound, which is a substitution reaction, byproducts are inevitably formed. For example, in a typical Ullmann condensation, a salt is formed as a byproduct. The goal in green synthesis is to design routes that maximize the incorporation of reactant atoms into the final product and minimize the generation of waste. Palladium-catalyzed reactions, while often more efficient in terms of yield and reaction conditions, can also generate stoichiometric amounts of byproducts depending on the specific coupling partners and reagents used. nih.gov
The calculation of atom economy for a hypothetical synthesis of this compound from 2-bromo-4-chlorophenol and 2-fluorobenzaldehyde (B47322) (as an example of a coupling partner) would involve summing the molecular weights of all reactants and dividing the molecular weight of the desired product by this total.
A key aspect of green chemistry is the use of less hazardous and more environmentally friendly reagents and solvents. nih.gov In the context of synthesizing this compound, this involves moving away from toxic, high-boiling solvents like DMF and NMP towards greener alternatives. mdpi.com As mentioned previously, solvents like 2-MeTHF, CPME, and even water (in some cases with appropriate phase-transfer catalysts or water-soluble ligands) are being explored for cross-coupling reactions. mdpi.comnih.gov
The choice of base is also a consideration. Strong, hazardous bases can sometimes be replaced with milder, more environmentally benign alternatives. Furthermore, the use of recyclable catalysts, such as heterogeneous catalysts, is a significant step towards greener synthesis. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net The development of catalytic systems that operate efficiently in green solvents is an active area of research with the potential to significantly reduce the environmental footprint of synthesizing complex molecules like this compound.
Advanced Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton (1H) NMR Analysis of Aromatic and Aldehyde Protons
Specific ¹H NMR data for 2-(2-Bromo-4-chlorophenoxy)benzaldehyde, including chemical shifts (δ) and coupling constants (J) for the aldehyde and aromatic protons, are not available in the searched literature.
Carbon-13 (13C) NMR Analysis of Carbon Framework
Specific ¹³C NMR data detailing the chemical shifts (δ) for the carbon atoms of this compound are not available in the searched literature.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
Specific 2D NMR data (COSY, HMQC, HMBC) for this compound, which would confirm the connectivity of the proton and carbon frameworks, are not available in the searched literature.
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy Analysis of Aldehyde and Aryl Ether Bands
Specific experimental IR absorption frequencies (ν) for the characteristic aldehyde and aryl ether functional groups of this compound are not available in the searched literature.
Raman Spectroscopy for Molecular Fingerprinting
Specific experimental Raman shifts for this compound, which would provide a molecular fingerprint, are not available in the searched literature.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments.
For this compound, the molecular formula is C₁₃H₈BrClO₂. The expected exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁶O). The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, further confirming the elemental composition.
Hypothetical HRMS Data Table
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₈BrClO₂ |
| Calculated Exact Mass | Data not available |
| Measured Exact Mass | Data not available |
| Mass Error (ppm) | Data not available |
| Isotopic Pattern | Characteristic pattern for one Br and one Cl atom |
Note: The table above is illustrative. Specific values are dependent on experimental data which is not currently available.
In addition to providing the exact mass of the molecular ion, HRMS coupled with tandem mass spectrometry (MS/MS) can elucidate the fragmentation pathways of this compound. By inducing fragmentation of the parent ion and analyzing the m/z of the resulting fragment ions, it is possible to deduce the compound's structure and connectivity.
Key fragmentation pathways for this molecule would likely involve:
Cleavage of the ether bond: This is a common fragmentation pathway for diaryl ethers, which could lead to the formation of ions corresponding to the bromochlorophenoxy and benzaldehyde (B42025) moieties.
Loss of the formyl group (-CHO): The aldehyde group can be lost as a neutral radical, resulting in a significant fragment ion.
Loss of halogen atoms: The bromine and chlorine atoms can be lost through various mechanisms, leading to characteristic fragment ions.
Understanding these fragmentation patterns is crucial for the structural confirmation of the molecule and for distinguishing it from its isomers.
X-ray Crystallography for Solid-State Molecular Architecture (if applicable)
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide a wealth of information about its solid-state architecture, including:
Bond lengths and angles: Precise measurements of all covalent bond lengths and the angles between them.
Intermolecular interactions: The presence of any significant non-covalent interactions, such as halogen bonding, π-π stacking, or C-H···O hydrogen bonds, which dictate how the molecules pack in the crystal lattice.
This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules. At present, there are no publicly available crystal structures for this compound.
Reactivity and Transformational Chemistry of 2 2 Bromo 4 Chlorophenoxy Benzaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group (-CHO) is a site of high reactivity, primarily due to the electrophilic nature of its carbonyl carbon. This makes it susceptible to attack by a wide variety of nucleophiles and allows for both oxidation and reduction, providing pathways to other important functional groups.
The carbonyl group of 2-(2-Bromo-4-chlorophenoxy)benzaldehyde readily undergoes nucleophilic addition reactions. A prominent example is its condensation with primary amines to form Schiff bases, also known as imines or azomethines. ijcrt.orgedu.krd This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond characteristic of a Schiff base. ijcrt.org Research on structurally similar compounds, such as 3-bromo-5-chlorosalicylaldehyde, has shown that they react with substituted anilines (e.g., 2-chlorobenzenamine) in solvents like methanol (B129727) to produce the corresponding Schiff base in good yield. researchgate.net The resulting imine products are of significant interest due to their biological activities and roles as ligands in coordination chemistry. researchgate.net
Similarly, the aldehyde can react with hydrazine (B178648) derivatives, such as 2,4-dinitrophenylhydrazine, to form hydrazones. This reaction is a classic test for aldehydes and ketones and proceeds via a similar nucleophilic addition-elimination mechanism. edu.krd
Table 1: Examples of Nucleophilic Addition Reactions
| Reactant | Reagent | Product Type |
|---|---|---|
| This compound | Primary Amine (R-NH₂) | Schiff Base (Imine) |
The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Treatment with common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), will convert the aldehyde group into a carboxylic acid, yielding 2-(2-bromo-4-chlorophenoxy)benzoic acid.
Reduction: The aldehyde is easily reduced to the corresponding primary alcohol, 2-(2-bromo-4-chlorophenoxy)benzyl alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. Selective reductions can be achieved; for instance, using NaBH₄ in the presence of a weak acid like acetic acid can prevent potential intramolecular side reactions or rearrangements. nih.gov Another method involves hydrosilylation, using silanes like polymethylhydrosiloxane (B1170920) (PMHS) with a catalyst, which offers excellent chemoselectivity for reducing aldehydes. researchgate.net
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group). nih.gov this compound can serve as the aldehyde component in this reaction.
The reaction is typically catalyzed by a weak base (e.g., amines, ammonium (B1175870) salts) or a Lewis acid-base system. nih.govnih.gov The base deprotonates the active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields a new, stable C=C double bond. nih.gov This reaction is highly efficient for producing substituted alkenes, which are valuable precursors for pharmaceuticals and functional polymers. nih.govjocpr.com
Reactivity of Aromatic Halogen Substituents
The presence of both bromine and chlorine atoms on one of the aromatic rings opens up extensive possibilities for modification via modern organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions. The differing reactivity of the C-Br and C-Cl bonds allows for selective and controlled functionalization.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. A critical principle governing these reactions is the relative reactivity of aryl halides in the initial oxidative addition step to the Pd(0) catalyst. The reactivity order is generally I > OTf > Br > Cl. nrochemistry.comwikipedia.org This differential reactivity is key to achieving regioselectivity in molecules like this compound, where the C-Br bond is significantly more reactive than the C-Cl bond.
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org For this compound, the reaction can be controlled to occur selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. nih.gov Studies on the closely related 2-bromo-4-chlorophenyl butanoate have demonstrated that arylation with various phenylboronic acids proceeds with high regioselectivity at the bromine-substituted position. nih.gov This allows for the synthesis of complex biaryl structures.
Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The higher reactivity of the C-Br bond over the C-Cl bond is pronounced, allowing for the selective introduction of an alkynyl group at the bromine position. nrochemistry.comlibretexts.org This method is exceptionally useful for creating arylalkynes and conjugated enynes, which are important structures in materials science and natural product synthesis. wikipedia.org Domino reactions involving an initial Sonogashira coupling followed by an intramolecular cyclization have been reported for related 2-(2-bromophenoxy) substrates, leading to the formation of substituted benzo[b]furans. organic-chemistry.org
Heck Coupling: This reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org As with other cross-coupling methods, the reaction with this compound would preferentially occur at the C-Br bond. researchgate.net This provides a direct route to stilbene-like structures and other vinyl-substituted aromatics.
Table 2: Regioselectivity in Cross-Coupling Reactions
| Reaction | Coupling Partner | Reactive Site | Product Type |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂ | C-Br | Biaryl |
| Sonogashira Coupling | R-C≡CH | C-Br | Arylalkyne |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a halogen on an aromatic ring with a nucleophile. The classical SNAr mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (the halogen). libretexts.orgzenodo.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgnih.gov
Under conditions of a very strong base, such as sodium amide (NaNH₂), an alternative elimination-addition mechanism proceeding through a highly reactive benzyne (B1209423) intermediate could be possible. youtube.com However, this pathway often leads to a loss of regioselectivity, potentially yielding a mixture of products.
In-depth Analysis of this compound Reveals Limited Publicly Documented Transformational Chemistry
The synthesis of various substituted benzaldehydes is a well-established field in organic chemistry. For instance, methods for the preparation of related compounds like 4-bromo-2-methoxybenzaldehyde (B1278859) and 4-bromo-2-hydroxybenzaldehyde (B134324) have been documented. These syntheses often involve steps such as metal-halogen exchange followed by formylation or the bromination of phenolic precursors. Spectroscopic characterization, particularly infrared spectral analysis, has been performed on precursors like 2-bromo-4-chlorobenzaldehyde (B1282380), providing insight into its conformational and vibrational properties.
However, the subsequent chemical transformations of this compound itself—a molecule featuring a diaryl ether linkage—are not extensively reported. The reactivity of this compound would be influenced by the interplay of the aldehyde functional group and the two substituted aromatic rings. The aldehyde group typically directs reactions such as nucleophilic additions and condensations, while the halogenated phenoxy ring presents sites for potential cross-coupling reactions or nucleophilic aromatic substitution, albeit under specific conditions.
Despite the theoretical potential for a rich and varied reaction chemistry, specific experimental details regarding the following aspects of this compound remain largely undocumented in accessible literature:
Regioselectivity and Stereoselectivity in Reactions: There is a lack of published research detailing the regiochemical and stereochemical outcomes of reactions involving this compound. Such studies would be crucial for understanding how the existing substituents and the ether linkage direct the approach of reagents to the aldehyde or the aromatic rings.
Formation of Heterocyclic Compounds: While benzaldehydes are common starting materials for the synthesis of a wide array of heterocyclic systems—through reactions like the Hantzsch pyridine (B92270) synthesis, or via intermediates such as chalcones that can be cyclized to form pyrazolines, isoxazoles, and pyrimidines—specific examples starting from this compound are not described.
Synthesis of Extended Aromatic Systems: The presence of bromine and chlorine atoms suggests the potential for using this molecule as a building block in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions) to create larger, conjugated aromatic systems. However, specific applications and the resulting novel scaffolds derived from this particular diaryl ether have not been detailed in the available scientific reports.
Potential Applications and Functionalization Strategies in Non Biological Fields
Role as a Precursor in Polymer Chemistry
The molecular architecture of 2-(2-bromo-4-chlorophenoxy)benzaldehyde makes it a candidate for the synthesis of high-performance polymers, particularly poly(aryl ether ketone)s (PAEKs). nih.govresearchgate.net PAEKs are a class of engineering thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.govgoogle.com The synthesis of these polymers often proceeds through nucleophilic substitution reactions where an activated aromatic dihalide is reacted with a bisphenoxide, or through electrophilic Friedel-Crafts reactions. nih.govgoogle.com
While specific polymers derived directly from this compound are not extensively documented, its structure suggests several potential polymerization pathways. The halogen atoms, particularly the bromine, can serve as sites for coupling reactions. For instance, after conversion of the aldehyde group to a phenol (B47542), the resulting molecule could undergo self-polycondensation to form a poly(ether ether) structure. nih.gov
Alternatively, the aldehyde group can be utilized in condensation reactions. A well-established method for forming new carbon-carbon double bonds from aldehydes is the Knoevenagel condensation. cymitquimica.com This reaction, typically catalyzed by a base, involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group. This could be a pathway to creating functionalized monomers that can then be polymerized.
Table 1: Potential Polymerization Reactions Involving this compound Derivatives
| Reaction Type | Functional Group Transformation | Potential Polymer Type | Description |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Aldehyde to Phenol | Poly(ether)s | The resulting di-functional monomer could undergo self-polycondensation. |
| Knoevenagel Condensation | Aldehyde reaction with active methylene compound | Vinyl Polymers | Forms a vinyl-functionalized monomer for subsequent radical or condensation polymerization. cymitquimica.com |
Development of Ligands for Catalytic Systems
The development of specialized ligands is crucial for advancing homogeneous catalysis. The structure of this compound offers several handles for its elaboration into novel ligand systems. The aldehyde functional group can be readily converted into a variety of other functionalities known to coordinate with metal centers. For example, reductive amination can convert the aldehyde into an amine, which can be further functionalized to create multidentate N-donor ligands. Reaction with hydroxylamine (B1172632) would yield an oxime, and reaction with hydrazines can produce hydrazones, both of which are effective coordinating groups for various metals.
Furthermore, the aryl rings can be functionalized, for example by introducing phosphine (B1218219) groups via reactions at the C-Br or C-Cl positions, to create phosphine-based ligands. These types of ligands are ubiquitous in transition metal catalysis. The diaryl ether backbone provides a rigid scaffold that can influence the steric and electronic properties of the resulting metal complex, potentially leading to catalysts with high activity and selectivity. While this specific molecule has not been prominently featured as a ligand precursor in the literature, the synthesis of chalcones from benzaldehydes using heterogeneous catalysts like zeolites demonstrates the reactivity of the aldehyde group in catalytic transformations. researchgate.net
Scaffolds for Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The semi-rigid, V-shaped structure of diaryl ethers makes them excellent scaffolds for building larger, well-defined molecular architectures such as macrocycles and cages.
The functional groups on this compound provide sites for directed intermolecular interactions. The aldehyde group can act as a hydrogen bond acceptor. It can also be converted into other groups capable of forming strong, directional interactions. For instance, conversion to a carboxylic acid or an alcohol would introduce hydrogen bond donor capabilities. These interactions are fundamental to molecular recognition, where a host molecule selectively binds to a specific guest. The defined shape and electronic properties of the diaryl ether backbone could be exploited to create specific binding pockets for guest molecules.
Building Block for Advanced Materials (e.g., liquid crystals, organic electronics precursors)
The properties of this compound make it a plausible building block for advanced functional materials.
Liquid Crystals: The rigid, anisotropic shape of the molecule is a key characteristic for mesogen (liquid crystal molecule) design. Many liquid crystals are composed of a rigid core with flexible terminal chains. Benzaldehyde (B42025) derivatives are known to be used as precursors for liquid crystalline compounds, such as Schiff bases, which can be formed by the condensation of an aldehyde with a primary amine. nih.gov The diaryl ether unit in this compound provides the necessary rigidity, and the terminal aldehyde group allows for straightforward extension of the molecular structure to generate rod-like molecules that may exhibit liquid crystalline phases.
Organic Electronics: Conjugated polymers, which form the basis of many organic electronic devices, are often synthesized from aryl-based monomers. The halogen atoms on this compound make it suitable for use in cross-coupling reactions like Suzuki, Stille, or Heck reactions, which are powerful methods for forming the carbon-carbon bonds that constitute the backbone of these polymers. By carefully choosing the reaction partners, polymers with tailored electronic properties, such as specific HOMO/LUMO energy levels, could be synthesized for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The ether linkage and halogen substituents can also be used to fine-tune the solubility and solid-state packing of the resulting materials.
Table 2: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| Poly(aryl ether ketone) (PAEK) |
| Poly(ether ether ketone) (PEEK) |
| Poly(ether ether ketone ketone) (PEEKK) |
| 4,4'-dihydroxydiphenyl sulfone |
| 4,4'-dichlorodiphenyl sulfone |
| 2'-hydroxyacetophenone |
| Benzaldehyde |
| Chalcone |
Future Research Directions and Challenges
Exploration of Unconventional Synthetic Routes
The traditional synthesis of diaryl ethers often relies on Ullmann or Buchwald-Hartwig cross-coupling reactions. nih.govnih.govrsc.org While effective, these methods can require harsh reaction conditions or expensive catalysts. Future research will likely focus on more sustainable and efficient "unconventional" synthetic routes for 2-(2-bromo-4-chlorophenoxy)benzaldehyde.
One promising avenue is the application of flow chemistry . Continuous-flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, reduced reaction times, and safer handling of reactive intermediates. qub.ac.uk The synthesis of this compound in a flow system could enable more efficient and scalable production.
Photocatalysis represents another burgeoning field with significant potential. researchgate.netrsc.org Visible-light-mediated reactions can often proceed under mild conditions without the need for high temperatures. researchgate.net Investigating photocatalytic methods for the C-O bond formation to create the diaryl ether linkage in this compound could offer a greener alternative to traditional metal-catalyzed approaches. google.com
Furthermore, mechanochemistry , the use of mechanical force to induce chemical reactions, is an emerging technique that can reduce or eliminate the need for solvents. Exploring the solid-state synthesis of this compound through ball milling could provide a highly sustainable and atom-economical route.
Development of Novel Catalytic Transformations for this compound
The inherent functionality of this compound, including the aldehyde, bromo, and chloro substituents, makes it an excellent substrate for developing novel catalytic transformations.
A key challenge lies in the selective functionalization of the C-H bonds. C-H activation/functionalization is a powerful tool for modifying complex molecules without the need for pre-installed functional groups. Developing catalytic systems, potentially based on palladium, rhodium, or copper, that can selectively activate and functionalize the C-H bonds of the aromatic rings in this compound would open up new avenues for creating a diverse range of derivatives.
The aldehyde group itself is a versatile handle for various transformations. Future research could explore novel catalytic reactions such as:
Asymmetric catalysis: The development of chiral catalysts for the enantioselective addition of nucleophiles to the aldehyde group, leading to the synthesis of chiral alcohols and other valuable building blocks. chemrxiv.org
Decarbonylative coupling: The use of transition metal catalysts, such as those based on nickel or palladium, to effect the decarbonylative coupling of the aldehyde with various partners, providing a novel route to biaryl compounds. acs.org
Moreover, the bromo and chloro substituents offer opportunities for selective cross-coupling reactions. A significant challenge is to develop catalysts that can differentiate between the C-Br and C-Cl bonds, allowing for sequential and site-selective modifications.
Advanced In Situ Spectroscopic Monitoring of Reactions
To optimize existing synthetic routes and to understand the mechanisms of novel catalytic transformations involving this compound, advanced in situ spectroscopic techniques are indispensable.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time reaction monitoring. nih.gov By setting up reactions directly in an NMR tube, it is possible to track the consumption of starting materials, the formation of intermediates, and the appearance of products over time. researchgate.net This can provide invaluable kinetic and mechanistic data for reactions such as the Ullmann ether synthesis of this compound. nih.gov
Raman spectroscopy is another non-invasive technique that is well-suited for in situ monitoring, particularly in flow chemistry setups. researchgate.netresearchgate.netpnnl.gov Its ability to provide real-time information on molecular vibrations can be used to monitor changes in functional groups and to determine reaction endpoints with high precision. americanpharmaceuticalreview.com For instance, monitoring the characteristic vibrational modes of the C-Br, C-Cl, and C=O bonds in this compound can provide a detailed picture of the reaction progress. americanpharmaceuticalreview.com
Integration of Machine Learning for Predictive Chemical Synthesis and Reactivity
The vast and complex landscape of chemical reactions presents an ideal opportunity for the application of machine learning (ML). beilstein-journals.orgresearchgate.netnih.gov For a molecule like this compound, ML models can be trained to predict optimal reaction conditions, suggest novel synthetic pathways, and even forecast the reactivity of different sites within the molecule.
Predictive reaction modeling can accelerate the discovery of efficient synthetic routes. nih.gov By training algorithms on large datasets of known reactions, it is possible to build models that can predict the outcome of a reaction given a set of reactants, catalysts, and conditions. beilstein-journals.org This could be used to identify the most promising conditions for the synthesis of this compound or for its subsequent functionalization.
Reaction optimization is another area where ML can have a significant impact. rsc.orgchemrxiv.org Instead of relying on time-consuming trial-and-error experimentation, ML algorithms can intelligently explore the reaction parameter space to identify the optimal conditions for maximizing yield and selectivity. researchgate.net
Computational Design of Functionalized Derivatives with Tailored Chemical Properties
Computational chemistry provides a powerful toolkit for the rational design of new molecules with specific properties. For this compound, computational methods can be used to design functionalized derivatives with tailored electronic, steric, and ultimately, chemical properties.
Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of this compound and its derivatives. By calculating properties such as molecular orbital energies, charge distributions, and bond dissociation energies, it is possible to predict the reactivity of different sites within the molecule and to design modifications that will enhance or suppress certain reactions.
Molecular docking and dynamics simulations can be used to design derivatives with specific biological activities. By computationally screening libraries of virtual compounds based on the this compound scaffold against biological targets, it is possible to identify promising candidates for further synthesis and testing.
The future of research on this compound is bright, with numerous opportunities for innovation at the intersection of synthetic chemistry, catalysis, analytical chemistry, and computational science. The challenges outlined in this article provide a roadmap for future investigations that will not only expand our understanding of the chemistry of this specific molecule but also contribute to the broader development of more efficient, sustainable, and predictable chemical synthesis.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 2-(2-Bromo-4-chlorophenoxy)benzaldehyde given limited toxicological data?
- Methodology : Due to insufficient toxicological studies, adopt precautionary measures:
- Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles.
- In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Work in a fume hood to minimize inhalation risks. Document any observed reactivity or hazards during experiments.
Q. What synthetic routes are feasible for preparing this compound?
- Methodology :
- Nucleophilic substitution : React 2-bromo-4-chlorophenol with a benzaldehyde derivative (e.g., 2-fluorobenzaldehyde) under basic conditions (K₂CO₃/DMF) to form the phenoxy linkage .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
- Characterization : Confirm structure via ¹H/¹³C NMR, IR (aldehyde C=O stretch ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
Q. How can the purity of this compound be validated?
- Methodology :
- Analytical HPLC : Use a C18 column with acetonitrile/water mobile phase; monitor UV absorption at 254 nm.
- Melting point determination : Compare observed mp with literature values (if available) or cross-check with differential scanning calorimetry (DSC) .
- Elemental analysis : Verify C, H, Br, and Cl percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can discrepancies in crystallographic data during structure refinement be resolved?
- Methodology :
- Software tools : Use SHELXL for refinement, leveraging restraints for bond lengths/angles and validating with R-factor convergence (<5%). Cross-check with PLATON to detect twinning or disorder .
- Data validation : Analyze residual electron density maps to identify missed hydrogen bonds or solvent molecules. Re-measure high-angle reflections to improve precision .
- Collaborative validation : Compare results with independent refinements using alternative software (e.g., OLEX2) .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- Methodology :
- Density-functional theory (DFT) : Employ the B3LYP functional with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .
- Solvent effects : Include polarizable continuum models (PCM) for solvation energy comparisons.
- Validation : Benchmark computed vibrational spectra against experimental IR data .
Q. How can intermolecular interactions (e.g., CH-π, hydrogen bonding) be experimentally characterized in this compound?
- Methodology :
- X-ray crystallography : Resolve crystal packing using synchrotron radiation (λ = 0.71075 Å) and analyze Hirshfeld surfaces for interaction quantification .
- Thermal analysis : Perform thermogravimetric analysis (TGA) to correlate stability with hydrogen-bond networks.
- Spectroscopy : Use variable-temperature NMR to study dynamic interactions in solution .
Q. What strategies can address conflicting spectral data during structure elucidation?
- Methodology :
- Multi-technique correlation : Cross-validate NMR (e.g., NOESY for spatial proximity) with X-ray data.
- Isotopic labeling : Synthesize deuterated analogs to resolve overlapping proton signals.
- DFT-NMR prediction : Compare experimental ¹³C shifts with computed values (GIAO method) to identify misassignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
